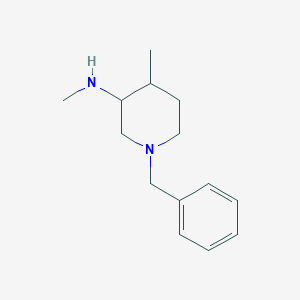

1-benzyl-N,4-dimethylpiperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N,4-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKDDQBZODSEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433175 | |

| Record name | 1-benzyl-N,4-dimethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384338-23-2 | |

| Record name | N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384338-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-N,4-dimethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds, notably Tofacitinib. This document details several distinct synthetic strategies, offering in-depth experimental protocols and quantitative data to support research and development efforts.

Executive Summary

The synthesis of the chiral piperidine derivative, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, can be accomplished through several strategic approaches. The most prominent methods documented in scientific literature and patents include:

-

Reductive Amination of a Ketone Precursor: A direct approach involving the reaction of 1-benzyl-4-methylpiperidin-3-one with methylamine under reductive conditions.

-

Reduction of a Pyridinium Salt: A method that begins with a substituted pyridinium salt, which is subsequently reduced to the desired piperidine ring.

-

Multi-step Synthesis from 3-Amino-4-methylpyridine: A longer, more versatile route that builds the piperidine ring and establishes the required stereochemistry through a series of well-defined chemical transformations.

-

Reduction of a Carbamate Intermediate: This pathway involves the stereoselective formation of a carbamate, followed by its reduction to the target N,N-dimethylamine.

Each of these pathways offers distinct advantages and challenges in terms of starting material availability, scalability, stereochemical control, and overall yield. This guide will elaborate on the experimental details for each of these core synthetic routes.

Comparative Data of Synthetic Pathways

The following table summarizes the quantitative data associated with the key synthetic pathways for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

| Pathway | Key Transformation(s) | Reported Yield | Purity/Stereoselectivity | Reference |

| Reductive Amination of Ketone | 1-benzyl-4-methylpiperidin-3-one + Methylamine -> (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (dihydrochloride) | 94% | 99.5% purity | [1] |

| Reduction of Pyridinium Salt | 1-benzyl-3-methylamino-4-methyl-pyridinium bromide -> (3R,4R)-1-benzyl-4-methyl-3-methylamino-piperidine | 70% | Not specified | [2] |

| Multi-step from 3-Amino-4-methylpyridine | 3-Amino-4-methylpyridine -> ... -> (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (as tartrate salt) | High | High optical purity | [3] |

| Reduction of Carbamate Intermediate | methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate -> (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | High | High optical purity | [4] |

Experimental Protocols and Synthesis Pathway Diagrams

This section provides detailed experimental methodologies for the principal synthesis routes, accompanied by workflow diagrams generated using Graphviz (DOT language) for enhanced clarity.

Pathway 1: Reductive Amination of 1-benzyl-4-methylpiperidin-3-one

This pathway offers a direct and efficient method to the target compound from a readily accessible ketone precursor. The key step is the formation of an imine or enamine intermediate from the ketone and methylamine, which is then reduced in situ.

Experimental Protocol

A three-step process starting from 1-benzyl-4-methyl-3-ketone piperidine:

-

Imine Formation: To a suspension of TiCl4 and NEt3 in toluene, 1-benzyl-4-methyl-3-ketone piperidine is added at 35 °C. A solution of methylamine is then introduced, and the reaction is allowed to proceed for 4 hours.

-

Reduction: Sodium triacetoxyborohydride and glacial acetic acid are added to the reaction mixture. The reaction is monitored until completion.

-

Work-up and Isolation: The reaction is quenched with a saturated salt solution. The organic phase is washed, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is further purified. For the dihydrochloride salt, the crude product (16.2 g, 0.07 mol) is dissolved in ethanol (80 mL), and 10 M hydrochloric acid in ethanol (56 mL) is added to adjust the pH to 3-4 at 0-5 °C. The resulting crystals are filtered, recrystallized from isopropanol (90 mL), and dried to yield 15.2 g (94% yield) of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride with a purity of 99.5%.[1]

Synthesis Workflow

References

- 1. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 3. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]

- 4. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

Technical Guide: Chemical Properties of 1-benzyl-N,4-dimethylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-benzyl-N,4-dimethylpiperidin-3-amine. The document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis, reflecting its significance as a key intermediate in the pharmaceutical industry, notably in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. This guide also explores the biological context of this compound by examining the JAK-STAT signaling pathway, a critical pathway in autoimmune diseases and the target of Tofacitinib. The information is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is a substituted piperidine derivative. Its chemical structure consists of a piperidine ring substituted at the 1-position with a benzyl group, at the 3-position with a methylamino group, and at the 4-position with a methyl group. The presence of two stereocenters at the 3 and 4 positions of the piperidine ring gives rise to four possible stereoisomers. The (3R,4R)- and (3S,4S)- enantiomers are of particular interest due to their role as intermediates in the synthesis of pharmaceuticals.[1][2][3]

The compound is most commonly handled and commercially available as its dihydrochloride salt, particularly the (3R,4R)-stereoisomer, which is a white solid.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₄H₂₂N₂ | [1][3] |

| Molecular Weight | 218.34 g/mol | [1][3] |

| CAS Number | 384338-23-2 (unspecified stereochemistry) | [1] |

| 477600-70-7 ((3R,4R)-isomer) | [4] | |

| 1354621-59-2 ((3S,4S)-isomer) | ||

| 1062580-52-2 ((3R,4R)-dihydrochloride salt) | [2] | |

| Melting Point | 249-251 °C ((3R,4R)-dihydrochloride salt) | [5] |

| Boiling Point | Not available | |

| Predicted pKa | Basic pKa₁: ~9.5 (tertiary amine), Basic pKa₂: ~10.5 (secondary amine) |

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted)

A ¹H NMR spectrum of the dihydrochloride salt of this compound would be expected to show the following signals:

-

Aromatic protons (benzyl group): A multiplet in the range of 7.2-7.4 ppm, integrating to 5H.

-

Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) around 3.5-4.0 ppm, integrating to 2H.

-

Piperidine ring protons: A series of multiplets in the range of 1.5-3.5 ppm. The proton at C3 would likely appear as a multiplet around 3.0-3.5 ppm.

-

N-CH₃: A singlet around 2.4-2.6 ppm, integrating to 3H.

-

C4-CH₃: A doublet around 0.9-1.2 ppm, integrating to 3H.

-

NH protons: Broad signals that may be exchanged with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would be expected to show distinct signals for each of the 14 carbon atoms:

-

Aromatic carbons: Signals in the range of 125-140 ppm.

-

Benzyl CH₂: A signal around 60-65 ppm.

-

Piperidine ring carbons: Signals in the range of 20-60 ppm.

-

N-CH₃: A signal around 35-40 ppm.

-

C4-CH₃: A signal around 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would display characteristic absorption bands:

-

N-H stretch: A weak to medium band around 3300-3400 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands around 1600 and 1450-1500 cm⁻¹.

-

C-N stretch: Bands in the region of 1000-1250 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 218. Key fragmentation patterns would include:

-

Loss of a benzyl radical: A prominent peak at m/z = 127, corresponding to the piperidine fragment.

-

Formation of the tropylium cation: A peak at m/z = 91, characteristic of a benzyl group.

-

Alpha-cleavage: Fragmentation adjacent to the nitrogen atoms, leading to various smaller charged fragments.

Experimental Protocols: Synthesis

The synthesis of this compound, particularly the (3R,4R)-stereoisomer, is a critical step in the production of Tofacitinib. Two common synthetic routes are detailed below.

Synthesis via Reductive Amination of a Ketone Precursor

This method involves the reaction of 1-benzyl-4-methyl-3-ketopiperidine with methylamine in the presence of a reducing agent.

Protocol:

-

Reaction Setup: To a solution of 1-benzyl-4-methyl-3-ketopiperidine (1 equivalent) in a suitable solvent such as toluene, add triethylamine (1.5 equivalents) and titanium(IV) chloride (1 equivalent) at 35°C.[6]

-

Amine Addition: Add a solution of methylamine (1.2 equivalents) to the reaction mixture and stir for 4 hours.[6]

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) and glacial acetic acid to the mixture.[6]

-

Work-up: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound. For the dihydrochloride salt, the free base is dissolved in a suitable solvent like ethanol, and a solution of hydrochloric acid in ethanol is added to precipitate the salt.[4]

Diagram 1: Workflow for Reductive Amination Synthesis

Caption: A simplified workflow for the synthesis of this compound via reductive amination.

Synthesis via Reduction of a Pyridinium Salt

This alternative route utilizes a substituted pyridinium salt as the starting material.

Protocol:

-

Reaction Setup: In a 250 ml reaction flask, dissolve 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (1 equivalent) in ethanol.[4]

-

Reduction: Cool the solution to below 30°C and slowly add sodium borohydride (3 equivalents). Stir the reaction mixture for 16 hours. Monitor the reaction progress by HPLC.[4]

-

Work-up: Once the starting material is consumed, carefully add 2M aqueous HCl to the reaction mixture until no more gas evolves. Concentrate the solution to approximately one-third of its original volume under reduced pressure.[4]

-

Extraction: Extract the aqueous residue twice with dichloromethane. Combine the organic layers and concentrate under reduced pressure to remove the solvent.[4]

-

Salt Formation: Dissolve the crude product in ethanol and add a 2M solution of hydrochloric acid in ethanol dropwise at a temperature below 30°C to precipitate the dihydrochloride salt. Stir for an additional hour.[4]

-

Isolation: Collect the solid product by filtration and dry it under reduced pressure to obtain (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride as a white solid.[4]

Diagram 2: Workflow for Pyridinium Salt Reduction

References

- 1. This compound | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 5. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS#: 1062580-52-2 [m.chemicalbook.com]

- 6. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

Stereoisomers of 1-benzyl-N,4-dimethylpiperidin-3-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereoisomers of 1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of pharmaceutically active compounds, most notably the Janus kinase (JAK) inhibitor, Tofacitinib. This document elucidates the synthesis, separation, and characterization of its various stereoisomers, including the cis and trans isomers, and their respective enantiomers ((3R,4R), (3S,4S), (3R,4S), and (3S,4R)). A comprehensive overview of their physicochemical properties is presented in a structured format. Detailed experimental protocols for the synthesis of the crucial (3R,4R) stereoisomer are provided. Furthermore, this guide discusses the biological significance of these stereoisomers in the context of drug development, with a focus on the JAK-STAT signaling pathway, a critical pathway in autoimmune diseases that is modulated by drugs derived from this core molecule.

Introduction

This compound is a chiral synthetic compound featuring two stereogenic centers at the C3 and C4 positions of the piperidine ring. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers can be further categorized into two diastereomeric pairs: the cis isomers ((3R,4R) and (3S,4S)) and the trans isomers ((3R,4S) and (3S,4R)). The specific stereochemistry of this molecule is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. The (3R,4R)-enantiomer, in particular, is a critical building block in the synthesis of Tofacitinib, a drug used for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2][3][4] This guide will delve into the technical details of these stereoisomers, providing valuable information for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties of Stereoisomers

The physicochemical properties of the different stereoisomers of this compound are crucial for their handling, characterization, and role in chemical synthesis. While comprehensive experimental data for all individual isomers is not always available in a single source, the following table summarizes key properties gathered from various chemical databases and supplier information.

| Property | (3R,4R)-isomer | (3S,4S)-isomer | cis-racemate | trans-racemate | General (unspecified stereochemistry) |

| Molecular Formula | C₁₄H₂₂N₂[5] | C₁₄H₂₂N₂ | C₁₄H₂₂N₂[6] | C₁₄H₂₂N₂ | C₁₄H₂₂N₂[7] |

| Molecular Weight | 218.34 g/mol [5] | 218.34 g/mol | 218.34 g/mol [6] | 218.34 g/mol | 218.34 g/mol [7] |

| CAS Number | 477600-70-7[5] | 1354621-59-2[8] | 477600-69-4 | Not specified | 384338-23-2[7] |

| Appearance | White solid[5] | No data | No data | No data | No data |

| Melting Point (°C) | No data | No data | No data | No data | No data |

| Boiling Point (°C) | No data | No data | No data | No data | No data |

| Solubility | No data | No data | No data | No data | No data |

| InChIKey | NVKDDQBZODSEIN-GXTWGEPZSA-N | NVKDDQBZODSEIN-GXTWGEPZSA-N | NVKDDQBZODSEIN-GXTWGEPZSA-N[6] | NVKDDQBZODSEIN-JSGCOSHPSA-N | NVKDDQBZODSEIN-UHFFFAOYSA-N[7] |

Note: Data for some stereoisomers is limited in publicly available sources. The dihydrochloride salt of the (3R,4R)-isomer has a melting point of 249-251°C.[3]

Synthesis and Stereoselective Separation

The synthesis of this compound can be achieved through various routes, often resulting in a mixture of stereoisomers. The stereoselective synthesis or separation of the desired isomer is a critical step, particularly for pharmaceutical applications.

Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

The synthesis of the (3R,4R)-isomer is well-documented due to its importance as a Tofacitinib intermediate. A common synthetic route involves the reduction of a pyridinium salt precursor.[5]

Experimental Protocol:

-

Preparation of the Pyridinium Bromide Precursor: 1-benzyl-3-methylamino-4-methyl-pyridinium bromide serves as the starting material.

-

Reduction:

-

In a 250 ml reaction flask, dissolve 10 g (34.1 mmol) of 1-benzyl-3-methylamino-4-methyl-pyridinium bromide in 100 g of ethanol.

-

Maintain the temperature below 30°C and begin stirring.

-

Slowly add 3.87 g (102.3 mmol) of sodium borohydride to the solution.

-

Continue stirring the reaction mixture for 16 hours.

-

Monitor the reaction progress by HPLC until the starting material is less than 1%.[5]

-

-

Work-up and Isolation:

-

Slowly add 2M HCl solution to the reaction mixture until gas evolution ceases.

-

Concentrate the solution to one-third of its original volume under reduced pressure.

-

Extract the aqueous solution twice with dichloromethane.

-

Combine the organic phases and concentrate under reduced pressure to remove the solvent.

-

-

Salt Formation and Purification:

-

To the resulting crude product, add 40 g of ethanol.

-

Slowly add 20 ml of a 2M hydrochloric acid solution in ethanol dropwise at a temperature below 30°C, leading to the precipitation of a solid.

-

Continue stirring for 1 hour after the addition is complete.

-

Filter the precipitate and dry the filter cake under reduced pressure.

-

This yields the final white solid product, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, with a reported yield of approximately 70%.[5]

-

Chiral Separation of Stereoisomers

When a synthesis results in a racemic or diastereomeric mixture, chiral separation techniques are employed to isolate the desired stereoisomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.

General Experimental Workflow for Chiral HPLC Separation:

Caption: Workflow for Chiral HPLC Separation.

Key Considerations for Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.

-

Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), needs to be optimized to achieve good resolution between the stereoisomers.

-

Detection: A UV detector is commonly used for detection. For more sensitive and specific detection, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).

Spectroscopic Characterization

The structural elucidation and confirmation of the stereoisomers of this compound are performed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While a detailed comparative analysis of the spectra for all individual stereoisomers is beyond the scope of this guide, commercial suppliers of the (3R,4R)-dihydrochloride salt often provide access to its ¹H NMR, ¹³C NMR, and MS data, which can be used as a reference.[9][10]

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group, the protons on the piperidine ring, the N-methyl and C4-methyl protons, and the N-benzyl methylene protons. The coupling constants and chemical shifts of the piperidine ring protons can provide information about the relative stereochemistry (cis or trans).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (218.34 g/mol for the free base), aiding in the confirmation of its identity.

Biological Significance and Role in Drug Development

The stereoisomers of this compound are of significant interest in drug development, primarily due to the role of the (3R,4R)-enantiomer as a key intermediate in the synthesis of Tofacitinib.[1][2] Tofacitinib is an inhibitor of the Janus kinase (JAK) family of enzymes.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in the immune response.[11][12] It is activated by a variety of cytokines and growth factors and plays a central role in the pathogenesis of autoimmune diseases like rheumatoid arthritis.

Caption: JAK-STAT Signaling Pathway and Tofacitinib Inhibition.

Pathway Description:

-

Cytokine Binding: An extracellular cytokine binds to its specific receptor on the cell surface.

-

JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.

-

STAT Phosphorylation: The activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the recruited STATs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes, many of which are involved in inflammation and immune responses.[11][12]

Tofacitinib, synthesized using the (3R,4R)-isomer of this compound, acts as an inhibitor of JAKs, thereby blocking this signaling cascade and reducing the inflammatory response.[11]

Conclusion

The stereoisomers of this compound represent a fascinating case study in the importance of stereochemistry in modern drug development. The distinct properties and synthetic accessibility of each isomer, particularly the (3R,4R)-enantiomer, have paved the way for the development of targeted therapies for autoimmune diseases. This technical guide has provided a consolidated overview of the synthesis, properties, and biological relevance of these important molecules, offering a valuable resource for scientists and researchers in the pharmaceutical industry. Further research into the pharmacological activities of the other stereoisomers could potentially unveil new therapeutic opportunities.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (1062580-52-2) - FarmaMed & FarmaSino | Towards A Healthy Life [pharmasino.com]

- 4. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (1062580-52-2) [farmasino.net]

- 5. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cenmed.com [cenmed.com]

- 9. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride(1062580-52-2) 1H NMR [m.chemicalbook.com]

- 10. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 11. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a solid, organic compound.[1] Its chemical structure consists of a piperidine ring substituted with a benzyl group at the nitrogen atom, a methyl group at position 4, and a methylamino group at position 3, with the stereochemistry at positions 3 and 4 being (3R,4R). It is supplied as a dihydrochloride salt.

General Properties

| Property | Value | Reference |

| Chemical Name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | [2] |

| Synonyms | cis-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, Tofacitinib Impurity 40 Dihydrochloride | [3] |

| CAS Number | 1062580-52-2 | [2] |

| Molecular Formula | C₁₄H₂₄Cl₂N₂ | [2][3] |

| Appearance | Solid | [1] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 291.26 g/mol | [3] |

| Melting Point | 249-251 °C | [4] |

| Solubility | Slightly soluble in aqueous acid, DMSO (with heating and sonication), and methanol. | [4] |

| Storage Temperature | 2-8°C under an inert atmosphere. | [1] |

Synthesis

The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a critical step in the overall synthesis of Tofacitinib. Several synthetic routes have been described, with a common strategy involving the reduction of a pyridinium precursor.

Synthesis Workflow

Caption: Synthetic workflow for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.

Experimental Protocol

This protocol is a composite of information found in the public domain.

Materials:

-

1-benzyl-3-methylamino-4-methyl-pyridinium bromide

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

2M Hydrochloric acid in ethanol

-

Dichloromethane

Procedure:

-

Reduction: In a suitable reaction vessel, dissolve 1-benzyl-3-methylamino-4-methyl-pyridinium bromide in ethanol. Cool the solution to below 30°C.

-

Slowly add sodium borohydride to the stirred solution. Maintain the temperature below 30°C during the addition.

-

Continue stirring the reaction mixture for approximately 16 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Extraction: Quench the reaction by the dropwise addition of 2M HCl until no further gas evolution is observed.

-

Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

-

Extract the aqueous residue with dichloromethane twice.

-

Combine the organic extracts and concentrate under reduced pressure to yield the crude (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

-

Salt Formation and Purification: Dissolve the crude product in ethanol.

-

Slowly add a 2M solution of hydrochloric acid in ethanol dropwise to the solution at a temperature below 30°C, leading to the precipitation of a solid.

-

Continue stirring for an additional hour after the addition is complete.

-

Collect the precipitated solid by filtration.

-

Dry the filter cake under reduced pressure to obtain the final product, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, as a white solid.[5]

Role in Tofacitinib Synthesis

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride serves as a crucial chiral building block for the synthesis of Tofacitinib. The subsequent synthetic steps typically involve the debenzylation of this intermediate followed by coupling with a pyrrolo[2,3-d]pyrimidine moiety.

Logical Relationship in Tofacitinib Synthesis

Caption: Logical steps from the intermediate to the final drug product, Tofacitinib.

Analytical Methods

Suggested Analytical Workflow

Caption: A typical analytical workflow for the characterization of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor the progress of the synthesis. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acidic modifier) would likely be employed.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is used to confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the molecule, including the stereochemistry.

Safety and Handling

Safety data sheets (SDS) should be consulted for detailed information on the safe handling, storage, and disposal of this compound. As a dihydrochloride salt of an amine, it is expected to be an irritant. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a fundamentally important intermediate for the pharmaceutical industry, particularly in the production of Tofacitinib. A thorough understanding of its physical and chemical properties, as well as robust synthetic and analytical methods, are essential for ensuring the quality and efficiency of the drug manufacturing process. This guide provides a consolidated resource for professionals working with this compound.

References

- 1. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 3. CAS No.: 262368-30-9 | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride [sunoit.com]

- 4. researchgate.net [researchgate.net]

- 5. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride Online | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride Manufacturer and Suppliers [scimplify.com]

A Comprehensive Technical Guide to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine: A Key Intermediate in Tofacitinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical characterization of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. Its critical role as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor, is also detailed, along with the relevant biological signaling pathway.

Introduction and IUPAC Nomenclature

The compound of interest is a substituted piperidine derivative. The IUPAC name for the specific stereoisomer crucial in pharmaceutical synthesis is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine .[1] It is a vital building block in the manufacturing of Tofacitinib, a drug used to treat autoimmune diseases such as rheumatoid arthritis.[2][3]

Chemical and Physical Properties

The properties of the free base and its commonly used dihydrochloride salt are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride |

| Molecular Formula | C₁₄H₂₂N₂ | C₁₄H₂₄Cl₂N₂ |

| Molecular Weight | 218.34 g/mol | 291.26 g/mol |

| CAS Number | 477600-70-7 | 1062580-52-2 |

| Appearance | Solid | White solid |

| Stereochemistry | (3R,4R) | (3R,4R) |

Data sourced from PubChem and other chemical suppliers.[1][3][4][5]

Synthesis and Experimental Protocol

The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a multi-step process. A common route involves the reduction of a pyridinium salt precursor.

Experimental Protocol: Synthesis via Reduction

This protocol describes the synthesis of the dihydrochloride salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine from a pyridinium bromide precursor.[1]

Materials:

-

1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol)

-

Ethanol (140 g)

-

Sodium borohydride (3.87 g, 102.3 mmol)

-

2M Hydrochloric acid (HCl) in ethanol

-

Dichloromethane

Procedure:

-

A 250 ml reaction flask is charged with 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g) and ethanol (100 g).

-

The mixture is stirred at a temperature below 30°C.

-

Sodium borohydride (3.87 g) is added slowly to the mixture.

-

The reaction is stirred for 16 hours. Progress is monitored by HPLC until the starting material is consumed (<1%).

-

After the reaction is complete, 2M HCl is added dropwise to quench the excess sodium borohydride until gas evolution ceases.

-

The solution is concentrated under reduced pressure to approximately one-third of its original volume.

-

The residue is extracted twice with dichloromethane. The organic layers are combined and concentrated to dryness.

-

The crude product is dissolved in ethanol (40 g).

-

A 2M solution of hydrochloric acid in ethanol (20 ml) is added dropwise at a temperature below 30°C, leading to the precipitation of a solid.

-

The suspension is stirred for an additional hour.

-

The solid product is collected by filtration and dried under reduced pressure to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride as a white solid (yield: 6.9 g, 70%).[1]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of the target compound.

Caption: Synthesis workflow for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.

Role in Tofacitinib Synthesis and Biological Context

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is not an active pharmaceutical ingredient itself. Its significance lies in being a key chiral intermediate for the synthesis of Tofacitinib.[6] Tofacitinib is an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathway for numerous cytokines involved in immune response and inflammation.

The synthesis of Tofacitinib involves the coupling of this piperidine derivative with a pyrrolo[2,3-d]pyrimidine core, followed by debenzylation and subsequent functionalization.

Associated Signaling Pathway: The JAK-STAT Pathway

To understand the importance of Tofacitinib, and by extension its precursors, it is essential to understand the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, culminating in the regulation of gene expression.

Mechanism of Action:

-

Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

-

JAK Activation: This binding brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain.

-

STAT Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.

-

Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in the inflammatory response.[2][3][4]

Tofacitinib exerts its therapeutic effect by inhibiting the JAKs, thereby interrupting this signaling cascade.

JAK-STAT Signaling Pathway Diagram

The following diagram illustrates the key events in the JAK-STAT signaling pathway.

Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.

Analytical Characterization

Rigorous analytical testing is required to ensure the purity and identity of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, especially for its use in pharmaceutical manufacturing. The following table summarizes key analytical techniques.

| Analytical Method | Purpose | Reference |

| ¹H and ¹³C NMR | Confirms the chemical structure and stereochemistry of the molecule. | [7] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | [7] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and quantifies impurities. Used to monitor reaction progress. | [1] |

| Chiral HPLC | Determines the enantiomeric excess (ee) to ensure the correct stereoisomer is present. |

While specific spectral data is proprietary to manufacturers, the availability of these analytical methods is documented by various suppliers.[7][8]

References

- 1. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride(1062580-52-2) 1H NMR spectrum [chemicalbook.com]

- 8. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to cis-1-benzyl-N,4-dimethylpiperidin-3-amine: A Key Intermediate in Janus Kinase (JAK) Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1-benzyl-N,4-dimethylpiperidin-3-amine, a pivotal intermediate in the synthesis of pharmaceutically active compounds, most notably the Janus kinase (JAK) inhibitor, Tofacitinib. This document details the molecular structure, physicochemical properties, and stereochemistry of this compound. It further outlines a representative synthetic protocol for its preparation and its subsequent conversion to Tofacitinib. The biological context of this intermediate is explored through a detailed description of the JAK-STAT signaling pathway, a critical mediator of immune response and a key target in the treatment of autoimmune diseases. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and process development.

Molecular Structure and Physicochemical Properties

cis-1-benzyl-N,4-dimethylpiperidin-3-amine is a disubstituted piperidine derivative characterized by a benzyl group at the 1-position, a methyl group at the 4-position, and a methylamino group at the 3-position. The "cis" configuration denotes that the substituents at the 3 and 4 positions of the piperidine ring are on the same side of the ring's plane. The (3R,4R) enantiomer is a crucial chiral building block for the synthesis of Tofacitinib.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂N₂ | [1] |

| Molecular Weight | 218.34 g/mol | [1] |

| IUPAC Name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | N/A |

| CAS Number | 477600-70-7 ((3R,4R)-enantiomer) | N/A |

| Appearance | Solid (for salts) |

Physicochemical Data of the Dihydrochloride Salt

The dihydrochloride salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a common form of this intermediate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₄Cl₂N₂ | [2] |

| Molecular Weight | 291.26 g/mol | [2] |

| CAS Number | 1062580-52-2 | [2] |

| Melting Point | 249-251 °C | N/A |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the number of protons in different chemical environments and the rigid chair-like conformation of the piperidine ring.

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzylic Protons: A singlet or a pair of doublets (due to diastereotopicity) around 3.5-3.7 ppm for the two protons of the -CH₂-Ph group.

-

Piperidine Ring Protons: A series of multiplets between 1.5 and 3.5 ppm. The protons at C3 and C4 would be expected to show specific coupling patterns indicative of their cis relationship.

-

N-Methyl Protons: A singlet at approximately 2.2-2.4 ppm for the -NHCH₃ group.

-

C4-Methyl Protons: A doublet around 0.9-1.1 ppm, coupled to the proton at C4.

-

N-H Proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 14 distinct signals corresponding to the 14 carbon atoms in the molecule.

-

Aromatic Carbons: Signals in the range of 127-140 ppm.

-

Benzylic Carbon: A signal around 60-65 ppm for the -CH₂-Ph carbon.

-

Piperidine Ring Carbons: Signals in the range of 30-65 ppm.

-

N-Methyl Carbon: A signal around 35-40 ppm.

-

C4-Methyl Carbon: A signal in the aliphatic region, around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show the following characteristic absorption bands:

-

N-H Stretch: A weak to medium band around 3300-3350 cm⁻¹ for the secondary amine.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Bands in the 1000-1250 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 218. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z = 91) to give a fragment at m/z = 127, and alpha-cleavage adjacent to the nitrogen atoms.

Experimental Protocols

The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a multi-step process that has been described in various patents. The following is a representative, generalized protocol.

Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

This synthesis typically starts from 3-amino-4-methylpyridine and involves several key transformations including N-protection, reduction of the pyridine ring, N-benzylation, and reduction of the protecting group to the N-methyl amine.

Step 1: N-Methoxycarbonylation of 3-amino-4-methylpyridine 3-amino-4-methylpyridine is reacted with methyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran) to yield methyl (4-methylpyridin-3-yl)carbamate.

Step 2: Reduction of the Pyridine Ring The resulting carbamate is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. This is often carried out using a rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere. This step typically yields a mixture of cis and trans isomers, with the cis isomer being the major product.

Step 3: N-Benzylation The secondary amine of the piperidine ring is benzylated via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with benzyl bromide in the presence of a base. This step yields methyl (cis-1-benzyl-4-methylpiperidin-3-yl)carbamate.

Step 4: Reduction to the N-Methylamine The methyl carbamate is reduced to the N-methylamine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran.

Step 5: Chiral Resolution (if starting from a racemic mixture) If the synthesis does not employ an asymmetric route, the resulting racemic mixture of the cis-amine is resolved using a chiral acid, such as L-di-p-toluoyltartaric acid, to isolate the desired (3R,4R)-enantiomer.

Step 6: Purification The final product is typically purified by column chromatography or by crystallization of a salt, such as the dihydrochloride salt.

Synthesis of Tofacitinib from (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

The (3R,4R)-enantiomer is a key precursor for Tofacitinib.

Step 1: Debenzylation The benzyl protecting group is removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This yields (3R,4R)-N,4-dimethylpiperidin-3-amine.

Step 2: Nucleophilic Aromatic Substitution The debenzylated amine is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., water or an alcohol) at elevated temperatures. This reaction forms the core structure of Tofacitinib.

Step 3: Acylation The final step involves the acylation of the piperidine nitrogen with an activated form of cyanoacetic acid, often using a coupling reagent or by reacting with ethyl cyanoacetate. This attaches the propanenitrile side chain to complete the synthesis of Tofacitinib.

Biological Context: The Janus Kinase (JAK)-STAT Signaling Pathway

The significance of cis-1-benzyl-N,4-dimethylpiperidin-3-amine lies in its role as an intermediate for Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a crucial cascade for a multitude of cytokines and growth factors that regulate immune cell development, activation, and function.

The key steps of the JAK-STAT pathway are as follows:

-

Cytokine Binding and Receptor Dimerization: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization or oligomerization of the receptor subunits.

-

JAK Activation: This receptor dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

-

STAT Recruitment and Phosphorylation: The phosphorylated tyrosine residues on the receptors serve as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylation of STATs causes them to dissociate from the receptor, dimerize, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. These genes are often involved in inflammation, immune responses, and cell proliferation.

Tofacitinib exerts its therapeutic effect by inhibiting the activity of JAKs, thereby blocking the phosphorylation and activation of STATs. This disruption of the signaling cascade leads to a downregulation of the inflammatory response, which is beneficial in the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis.

Visualizations

Synthetic Workflow for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

Caption: Synthetic pathway for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Janus Kinase (JAK)-STAT Signaling Pathway

Caption: Overview of the JAK-STAT signaling pathway.

Conclusion

cis-1-benzyl-N,4-dimethylpiperidin-3-amine is a molecule of significant interest in the field of pharmaceutical sciences due to its critical role as a key intermediate in the synthesis of Tofacitinib and potentially other JAK inhibitors. A thorough understanding of its molecular structure, properties, and synthetic routes is essential for chemists and researchers working on the development of novel therapeutics targeting the JAK-STAT pathway. This technical guide serves as a foundational resource, consolidating available information to aid in these research and development endeavors. Further disclosure of detailed experimental and spectroscopic data in the public domain would be of great benefit to the scientific community.

References

The Biological Versatility of Substituted Piperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold" in drug design.[1][2][4] This technical guide provides a comprehensive exploration of the diverse biological activities of substituted piperidine derivatives, with a focus on their antimicrobial, anticancer, and neurological properties. This document is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into quantitative structure-activity relationships (SAR), detailed experimental methodologies, and the intricate signaling pathways these compounds modulate.

Antimicrobial Activity of Substituted Piperidine Derivatives

Substituted piperidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[5][6][7][8] The versatility of the piperidine scaffold allows for the introduction of various substituents, leading to compounds with enhanced potency and selectivity.

Quantitative Antimicrobial Data

The antimicrobial efficacy of piperidine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6] The following table summarizes the MIC values of representative substituted piperidine derivatives against various microbial strains.

| Compound/Series | Microbial Strain | MIC (µg/mL) | Reference |

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus | 62.5 - 250 | [9] |

| Escherichia coli | 125 - 500 | [9] | |

| Bacillus subtilis | 62.5 - 250 | [9] | |

| Candida albicans | 125 - 500 | [9] | |

| N-substituted piperidine acetamides | Escherichia coli | 12.5 - >125 | [10] |

| Proteus mirabilis | 37.5 - >125 | [10] | |

| Streptococcus pyogenes | 37.5 - >125 | [10] | |

| Piperidine-based sulfobetaines | Staphylococcus aureus | 15.6 - 62.5 | [8] |

| Bacillus subtilis | 7.8 - 31.2 | [8] | |

| Escherichia coli | 31.2 - 125 | [8] | |

| Pseudomonas aeruginosa | 62.5 - 250 | [8] | |

| Candida albicans | 31.2 - 125 | [8] | |

| Tetramethylpiperidine-substituted phenazines | Mycobacterium tuberculosis H37Rv | 10.96 - 17.81 µM | [11] |

| Piperidine-1-yl-methyl derivatives of 3-hydroxy-6-methyl-4H-pyran-4-ones | Mycobacterium smegmatis | 4 - >64 | [11] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

Test compounds (substituted piperidine derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compounds are serially diluted in the appropriate broth medium in the wells of a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.

-

Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academicjournals.org [academicjournals.org]

- 8. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the piperidine derivative (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a compound of interest in medicinal chemistry and pharmaceutical development. This guide covers its chemical identity, synthesis, and potential applications, with detailed experimental protocols and data presented for clarity and reproducibility.

Chemical Identity and Properties

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral organic compound featuring a substituted piperidine ring. The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[1][2][3] The specific stereochemistry of substituents on the piperidine ring is often crucial for biological activity.[1]

There appears to be some variation in the reported CAS numbers for this compound and its salts. The most consistently cited CAS number for the free base of the (3S,4S) stereoisomer is 1354621-59-2 .[4][5] Other identifiers are often associated with its salts or different stereoisomers.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | [5] |

| CAS Number | 1354621-59-2 (free base) | [4][5] |

| 477600-68-3 (hydrochloride salt) | [6] | |

| 1354486-07-9 (dihydrochloride salt) | [7] | |

| Molecular Formula | C₁₄H₂₂N₂ | [4][5] |

| Molecular Weight | 218.34 g/mol | [4][5][8] |

| Appearance | Solid | |

| SMILES | C[C@@H]1--INVALID-LINK--CN(CC2=CC=CC=C2)CC1 | |

| InChI Key | NVKDDQBZODSEIN-GXTWGEPZSA-N | [5] |

Synthesis of Piperidine Derivatives

The synthesis of stereochemically defined piperidine derivatives is a key challenge in organic synthesis.[1] General strategies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[2][9][10]

A common approach to synthesizing chiral piperidines like the target molecule involves the reduction of a corresponding pyridinium salt. A detailed protocol for the synthesis of the (3R,4R) enantiomer, which can be adapted for the (3S,4S) isomer by using the appropriate chiral starting materials, is described in the literature.[11]

General Synthetic Workflow

The stereoselective synthesis of piperidine derivatives typically follows a structured workflow from starting material selection to the final analysis of the chiral product.

Experimental Protocol: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine[12]

This protocol describes the synthesis of the (3R,4R) enantiomer via reduction of a pyridinium salt. A similar procedure would be employed for the (3S,4S) target compound, starting with the corresponding precursor.

Materials:

-

(3R,4R)-1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide (precursor)

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

2M Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

2M HCl in Ethanol

Procedure:

-

A 250 mL reaction flask is charged with 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol) and ethanol (100 g).

-

The mixture is stirred at a temperature below 30°C.

-

Sodium borohydride (3.87 g, 102.3 mmol) is added slowly to the reaction mixture.

-

The reaction is stirred for 16 hours, with progress monitored by HPLC.[11]

-

Once the reaction is complete, 2M HCl is added dropwise to quench the excess NaBH₄ until no further gas evolution is observed.

-

The reaction solution is concentrated to approximately one-third of its original volume under reduced pressure.

-

The aqueous residue is extracted twice with dichloromethane.

-

The combined organic phases are concentrated under reduced pressure to remove the solvent.

-

To the crude product, ethanol (40 g) is added, followed by the dropwise addition of 2M hydrochloric acid in ethanol (20 mL) at a temperature below 30°C, leading to the precipitation of a solid.

-

The mixture is stirred for an additional hour after the addition is complete.

-

The solid product is isolated by filtration and the filter cake is dried under reduced pressure to yield the final product.[11]

Role in Drug Development

Piperidine derivatives are integral to many areas of pharmacology.[3] The specific compound, (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, and its enantiomer are recognized as key intermediates in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases.[6][12] It is also listed as a known impurity of Tofacitinib.[5][8] The synthesis of high-purity intermediates like this is critical for the production of safe and effective active pharmaceutical ingredients (APIs).

The related compound, (3R,4R)-rel-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine Dihydrochloride, is used as a reagent in the preparation of immunosuppressants for diseases associated with pathologic JAK3 activation.[6] This highlights the importance of the cis-3-methylamino-4-methylpiperidine core in designing molecules that target the JAK signaling pathway.

JAK-STAT Signaling Pathway Context

The Janus kinase (JAK) family of enzymes are intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. This pathway is critical for processes like immunity, cell division, and cell death. Inhibitors of this pathway, such as Tofacitinib, are of significant therapeutic interest.

Characterization and Quality Control Protocols

Thorough characterization is essential to confirm the structure, purity, and stereochemistry of synthesized piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and connectivity of the synthesized compound.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Signals corresponding to the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range.[2] The benzyl group and methyl groups will have characteristic shifts.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum to identify all unique carbon environments.

-

Data Analysis: Integrate proton signals, determine coupling constants, and assign peaks to the corresponding atoms in the structure. 2D NMR techniques (e.g., COSY, HSQC) can be used for unambiguous assignments.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and molecular weight.

Protocol:

-

Technique: Electrospray ionization (ESI) is a commonly used method for this class of compounds.[2]

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.[2]

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Compare the measured accurate mass to the calculated theoretical mass for the chemical formula C₁₄H₂₂N₂. The difference should be within a few parts per million (ppm).

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

Protocol:

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

-

Method Development: Develop a separation method by screening different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) and flow rates.

-

Sample Analysis: Inject a solution of the synthesized compound and monitor the elution of stereoisomers using a UV detector.

-

Data Analysis: Integrate the peak areas of the different stereoisomers to calculate the ee or dr.

Conclusion

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a valuable chiral building block, particularly relevant as an intermediate in the synthesis of JAK inhibitors like Tofacitinib. Its stereoselective synthesis and rigorous analytical characterization are paramount for its application in pharmaceutical manufacturing. The protocols and data provided in this guide serve as a resource for researchers engaged in the synthesis, development, and analysis of piperidine-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 44630605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride | 477600-68-3 [chemicalbook.com]

- 7. 1354486-07-9|(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 8. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperidine synthesis [organic-chemistry.org]

- 11. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 12. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

The Piperidine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a powerhouse in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1] This technical guide delves into the multifaceted role of the piperidine moiety in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Physicochemical Advantage of the Piperidine Ring

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1] This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[2][3]

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[1] It is highly soluble in water and a variety of organic solvents. This balanced solubility can be fine-tuned through substitution, allowing medicinal chemists to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[2][4]

-

Metabolic Stability: The piperidine scaffold is generally considered to be relatively stable to metabolism.[2][4] However, the substitution pattern, particularly at positions adjacent to the nitrogen atom, can influence its metabolic fate.[2]

Quantitative Physicochemical Data of Representative Piperidine Derivatives

The following table summarizes key physicochemical data for a selection of well-known piperidine-containing drugs and related molecules.

| Compound | Structure | pKa (Conjugate Acid) | logP | Aqueous Solubility |

| Piperidine | C₅H₁₁N | ~11.22[4] | 0.84[4] | Highly soluble |

| Haloperidol | C₂₁H₂₃ClFNO₂ | 8.3 | 4.3 | Practically insoluble in water |

| Methylphenidate | C₁₄H₁₉NO₂ | 8.8 (Predicted) | 2.3 (Predicted) | Sparingly soluble in water |

| Donepezil | C₂₄H₂₉NO₃ | 8.9 (Predicted) | 4.7 (Predicted) | Very slightly soluble in water |

| Nipecotic Acid | C₆H₁₁NO₂ | 3.88 (Predicted)[5] | -2.9 (XLogP3)[5] | 50 mg/mL in water[5] |

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is reflected in the broad range of therapeutic areas where its derivatives have found application. Piperidine-containing compounds are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.[6]

Central Nervous System (CNS) Disorders

A significant number of CNS-acting drugs incorporate the piperidine ring.[3] Its ability to interact with various receptors and transporters in the brain makes it a valuable scaffold for developing treatments for psychiatric and neurodegenerative disorders.

Key Examples:

-

Haloperidol: A typical antipsychotic used in the treatment of schizophrenia, it acts primarily as a dopamine D2 receptor antagonist.

-

Methylphenidate: A stimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD), it functions as a dopamine and norepinephrine reuptake inhibitor.

-

Donepezil: A cornerstone in the symptomatic treatment of Alzheimer's disease, it is a reversible inhibitor of acetylcholinesterase.

Oncology

Piperidine derivatives have shown significant promise as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.[6][7]

Quantitative Biological Activity of Piperidine-Containing Drugs

The following table presents a summary of the in vitro biological activity of selected piperidine-containing drugs against their primary targets.

| Drug | Target | Assay Type | IC₅₀ / Kᵢ |

| Haloperidol | Dopamine D2 Receptor | Radioligand Binding | Kᵢ: 1-2 nM |

| Methylphenidate | Dopamine Transporter (DAT) | Radioligand Binding | Kᵢ: ~100-200 nM |

| Donepezil | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀: ~5-10 nM |

| Risperidone | Dopamine D2 Receptor | Radioligand Binding | Kᵢ: ~3-5 nM |

| Fentanyl | μ-Opioid Receptor | Radioligand Binding | Kᵢ: ~0.4 nM |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which piperidine-containing drugs operate is crucial for understanding their mechanism of action and for designing new therapeutic strategies.

Dopamine Signaling Pathway

Caption: Dopamine signaling pathway at the synapse.

Experimental Workflow for a Dopamine Transporter (DAT) Inhibition Assay

Caption: Workflow for a DAT inhibition assay.

mTOR Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. protocols.io [protocols.io]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. myexperiment.org [myexperiment.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the manufacturing of various pharmaceutical compounds, including Tofacitinib.[1][2] The synthesis commences from the readily available starting material, 4-methylpyridin-3-amine. The described pathway involves a multi-step process including N-methylation, N-benzylation, stereoselective reduction of the pyridine ring, and a final reductive amination to yield the target compound. This document includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful replication of this synthesis.

Introduction

The piperidine scaffold is a crucial structural motif found in a vast array of natural products and pharmaceutically active compounds.[3] Specifically, stereochemically defined 3,4-disubstituted piperidines are of significant interest in medicinal chemistry. This note details a reliable synthetic route to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a valuable building block in drug discovery and development. The synthesis is designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Overall Synthetic Scheme

The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine from 4-methylpyridin-3-amine is a multi-step process that can be summarized as follows:

-

N-Benzylation of 4-methylpyridin-3-amine: The synthesis begins with the protection of the pyridine nitrogen with a benzyl group to form 1-benzyl-3-amino-4-methylpyridinium bromide.

-

Reduction to Piperidine: The pyridinium salt is then reduced to the corresponding piperidine, yielding a mixture of stereoisomers.

-

N-Methylation: The primary amine is converted to a dimethylamino group via reductive amination.

-

Chiral Resolution: The final step involves the resolution of the racemic mixture to isolate the desired (3R,4R) enantiomer.

Experimental Protocols

Step 1: Synthesis of 1-benzyl-3-amino-4-methylpyridinium bromide

-

In a round-bottom flask, dissolve 4-methylpyridin-3-amine (1 equivalent) in a suitable solvent such as toluene.

-

Add benzyl bromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum to yield 1-benzyl-3-amino-4-methylpyridinium bromide.

Step 2: Synthesis of (±)-cis-1-benzyl-4-methylpiperidin-3-amine

-